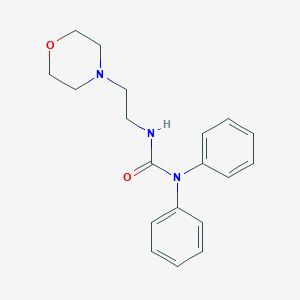![molecular formula C19H22ClFN2O3S B503112 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B503112.png)
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This can be achieved by reacting 4-chloro-3-propoxybenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(4-fluorophenyl)piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfinyl or thiol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazine groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine
- 1-(4-Methoxybenzenesulfonyl)-4-(4-fluorophenyl)piperazine
- 1-(4-Bromobenzenesulfonyl)-4-(4-fluorophenyl)piperazine
Uniqueness
1-[(4-chloro-3-propoxyphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C19H22ClFN2O3S |
|---|---|
Peso molecular |
412.9g/mol |
Nombre IUPAC |
1-(4-chloro-3-propoxyphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C19H22ClFN2O3S/c1-2-13-26-19-14-17(7-8-18(19)20)27(24,25)23-11-9-22(10-12-23)16-5-3-15(21)4-6-16/h3-8,14H,2,9-13H2,1H3 |
Clave InChI |
QHIZZFMXMUWPTF-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
SMILES canónico |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzhydrylamino)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]propan-2-ol](/img/structure/B503029.png)




![1-[(4-Methyl-1-piperidinyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B503039.png)



![1-(2-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503047.png)
![4-(4-Chlorophenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B503048.png)
![1-(3-Chlorophenyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]piperazine](/img/structure/B503049.png)


